L-ARGININE:HCL (1,2-13C2)
Description
Significance of Stable Isotopes in Biochemical Pathway Elucidation
Stable isotope tracers are non-radioactive variants of atoms that contain a different number of neutrons, granting them a greater atomic mass without altering their chemical properties. creative-proteomics.comscbt.com This key characteristic allows them to be used as metabolic tracers that can be followed through various biochemical conversions. creative-proteomics.com The introduction of stable isotopes like ¹³C, ¹⁵N, and ²H into metabolites enables researchers to map the flow of atoms through metabolic networks, a technique known as metabolic flux analysis. mdpi.comcreative-proteomics.com
The significance of this approach lies in its ability to:
Trace Metabolic Fates: Follow the journey of a specific molecule through various enzymatic reactions to identify its downstream products. nih.govsilantes.com
Quantify Metabolic Flux: Determine the rates at which metabolites are processed through different pathways. isotope.com
Identify Novel Pathways: Uncover previously unknown biochemical routes by observing the incorporation of labeled atoms into unexpected molecules. acs.org
Understand Disease States: Compare metabolic fluxes in healthy versus diseased states to identify dysregulated pathways and potential therapeutic targets. mdpi.comlabinsights.nl
This method has become increasingly accessible due to advancements in analytical techniques, particularly high-resolution mass spectrometry, which can accurately detect and quantify the labeled molecules. nih.gov
Overview of Arginine Metabolism and its Centrality in Biological Systems
L-arginine is a conditionally essential amino acid, meaning that while the body can synthesize it, endogenous production may not be sufficient during periods of rapid growth, trauma, or illness. benthamopen.comresearchgate.net It plays a pivotal role in a multitude of biological processes, serving as a precursor for the synthesis of several key molecules. creative-proteomics.comwikipedia.org
The major metabolic pathways involving L-arginine include:
Protein Synthesis: As a fundamental building block of proteins, arginine is essential for cell growth and repair. creative-proteomics.comresearchgate.net
Nitric Oxide (NO) Synthesis: Arginine is the sole substrate for nitric oxide synthases (NOS), which produce NO, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. creative-proteomics.comwikipedia.org
Urea (B33335) Cycle: In the liver, arginase enzymes metabolize arginine to ornithine and urea, a primary mechanism for the disposal of excess nitrogen. creative-proteomics.comresearchgate.net
Polyamine Synthesis: Ornithine, derived from arginine, is a precursor for the synthesis of polyamines like putrescine, spermidine, and spermine, which are vital for cell proliferation and differentiation. creative-proteomics.comresearchgate.net
Creatine Synthesis: Arginine is a precursor for the synthesis of creatine, an essential molecule for energy buffering in muscle and nerve cells. wikipedia.orgembopress.org
The competition between the NOS and arginase pathways for their common substrate, L-arginine, highlights the tight regulation and compartmentalization of its metabolism. benthamopen.comresearchgate.net
Rationale for Regiospecific ¹³C-Labeling in L-Arginine, specifically at (1,2-¹³C₂) Positions
The strategic placement of stable isotopes within a molecule, known as regiospecific labeling, provides a more detailed understanding of metabolic transformations. Labeling L-arginine at the first and second carbon positions (1,2-¹³C₂) offers specific advantages for tracing its metabolic fate.
When L-Arginine:HCl (1,2-¹³C₂) enters the major metabolic pathways:
Nitric Oxide Synthesis: The action of NOS on arginine produces nitric oxide and L-citrulline. The ¹³C labels from the (1,2-¹³C₂) positions of arginine would be retained in the resulting L-citrulline molecule.
Urea Cycle: Arginase cleaves arginine to produce urea and ornithine. The ¹³C label at the carboxyl carbon (C1) would be lost in urea, while the label at the alpha-carbon (C2) would be retained in ornithine. This differential labeling allows for the simultaneous tracking of both pathways.
This specific labeling pattern enables researchers to distinguish between the major catabolic routes of arginine, providing a clearer picture of how cells partition this critical amino acid under different physiological or pathological conditions. The use of ¹³C-labeled arginine in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been instrumental in quantitative proteomics, allowing for the accurate measurement of protein abundance. researchgate.netresearchgate.netacs.org
Historical Context and Evolution of Stable Isotope Tracing Methodologies in Metabolic Research
The concept of using isotopes as tracers dates back over a century to the work of Frederick Soddy. nih.gov The initial applications in the 1930s by pioneers like Harold Urey, Rudolph Schoenheimer, and David Rittenberg laid the foundation for modern metabolic research. physoc.org These early studies demonstrated that stable isotopes, such as deuterium (B1214612) (²H), could be incorporated into organic molecules and their metabolic fate traced within biological systems. nih.govphysoc.org
The evolution of this field has been intrinsically linked to advancements in analytical technology, particularly mass spectrometry. nih.govscripps.edu Key developments include:
Early Mass Spectrometers: The initial instruments developed by J.J. Thomson and F.W. Aston enabled the separation and quantification of isotopes. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): In the 1970s, the coupling of GC with MS allowed for the analysis of metabolites in complex biological samples like urine and tissue extracts. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): The advent of soft ionization techniques like electrospray ionization (ESI) in the late 20th century revolutionized the field, enabling the analysis of a much wider range of biomolecules and leading to the exponential growth of metabolomics. nih.gov
High-Resolution Mass Spectrometry: Modern instruments like Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide exceptional mass accuracy and resolution, allowing for more precise identification and quantification of labeled compounds. azolifesciences.comchromatographyonline.com
These technological advancements have transformed stable isotope tracing from a niche technique to a cornerstone of modern biomedical research, driving discoveries in fields ranging from cancer metabolism to exercise physiology. mdpi.comazolifesciences.comresearchgate.net
Properties
Molecular Weight |
212.65 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Purity Assessment of L Arginine:hcl 1,2 13c2
Strategies for Regiospecific 13C-Labeling in Amino Acid Synthesis
Regiospecific labeling involves the introduction of an isotope at a specific, predetermined position within a molecule. This is crucial for selectively probing metabolic pathways or for detailed structural analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
The chemical synthesis of L-ARGININE:HCL (1,2-13C2) often starts from commercially available, isotopically labeled precursors. A common strategy involves using a chiral glycine (B1666218) equivalent to build the amino acid backbone. For instance, enantioselective syntheses can be employed, starting from precursors like [1,2-13C2]bromoacetic acid. ox.ac.uk These methods often involve multiple steps, including the protection of reactive functional groups, the formation of the carbon skeleton, and the introduction of the guanidinium (B1211019) group characteristic of arginine. ox.ac.uk
Enzymatic and biotechnological methods offer an alternative to purely chemical synthesis for producing isotopically labeled amino acids. These methods can be highly specific and efficient. One approach involves using whole-cell systems, such as Escherichia coli or Ralstonia eutropha, grown on a minimal medium containing a 13C-labeled carbon source like [1,2-13C]glucose. nih.gov The microorganisms' metabolic pathways then incorporate the labeled carbons into the amino acids.
For example, Ralstonia eutropha has been engineered for the autotrophic production of the arginine-containing polymer cyanophycin. nih.gov This polymer can then be hydrolyzed to yield stable-isotope-labeled arginine. nih.gov This method can produce labeled arginine with high isotopic enrichment. nih.gov
Another strategy is the use of isolated enzymes to catalyze specific reactions. This chemo-enzymatic approach can combine the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. d-nb.info For instance, enzymes like phenylalanine dehydrogenase have been used in the synthesis of labeled aromatic amino acids. d-nb.info While not a direct synthesis of arginine, these methods highlight the potential of enzymatic routes for specific isotope incorporation.
Isotopic Enrichment and Purity Determination Methodologies
Following synthesis, it is crucial to determine the isotopic enrichment and purity of the labeled compound. This ensures the reliability of data obtained from experiments using the labeled molecule.
Mass Spectrometry (MS) is a primary tool for assessing isotopic purity. High-resolution mass spectrometry (HRMS) is particularly powerful as it can differentiate between isotopologues with very small mass differences. researchgate.netacs.org Techniques like electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for accurate mass measurements and the quantification of the relative abundance of each isotopologue. researchgate.netalmacgroup.com Gas chromatography-mass spectrometry (GC-MS) is also widely used, often after derivatization of the amino acid, to determine isotopic enrichment. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential technique. 13C NMR can directly detect the labeled carbon atoms. The presence and splitting patterns of the signals can confirm the position of the labels. ox.ac.uk Furthermore, 1H NMR can be used to determine 13C enrichment in non-protonated carbons by analyzing the 13C satellites of adjacent protons. nih.gov NMR also provides crucial information about the structural integrity of the molecule. rsc.org
Isotopic enrichment is typically expressed as "atom percent 13C," which represents the percentage of a specific carbon position that is occupied by a 13C atom. This value is calculated from the data obtained through mass spectrometry or NMR.
In mass spectrometry, the isotopic enrichment is determined by analyzing the ion intensities of the different isotopologues. almacgroup.com The raw data must be corrected for the natural abundance of isotopes to accurately calculate the enrichment of the label. researchgate.net
The following table illustrates a hypothetical analysis for a compound with two potential 13C labels, similar to what would be done for L-ARGININE:HCL (1,2-13C2).
| Isotopologue | Measured Intensity | Corrected Intensity (after natural abundance correction) | Molar Ratio (%) |
| Unlabeled (M) | 1,000 | 990 | 0.99 |
| Single Labeled (M+1) | 2,000 | 1,980 | 1.98 |
| Double Labeled (M+2) | 97,000 | 97,030 | 97.03 |
In NMR, the enrichment can be quantified by comparing the integral of the 13C satellite signals to the main proton signal. nih.gov For L-ARGININE:HCL (1,2-13C2), a typical isotopic enrichment is 99 atom % 13C for each labeled position. isotope.com
Structural Elucidation of L-ARGININE:HCL (1,2-13C2)
The structural elucidation of the final product is essential to confirm that the synthesis has yielded the correct molecule with the labels in the desired positions. A combination of analytical techniques is employed for this purpose.
NMR Spectroscopy is paramount for structural confirmation. 1H NMR and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. In the 13C NMR spectrum of L-ARGININE:HCL (1,2-13C2), enhanced signals would be expected for the C-1 (carboxyl) and C-2 (alpha-carbon) positions. ox.ac.uk The chemical shifts and coupling constants (J-couplings) between the labeled carbons and adjacent nuclei provide definitive proof of the label positions. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity within the molecule.
Mass Spectrometry confirms the molecular weight of the compound, which will be increased by two mass units compared to the unlabeled compound due to the two 13C atoms. High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental composition.
The following table summarizes the key analytical data used for the structural elucidation of L-ARGININE:HCL (1,2-13C2).
| Analytical Technique | Parameter | Expected Observation for L-ARGININE:HCL (1,2-13C2) |
| 13C NMR | Chemical Shifts | Enhanced signals for C-1 and C-2 carbons. |
| Coupling Constants | 13C-13C coupling between C-1 and C-2. | |
| 1H NMR | Proton Signals | Characteristic signals for the arginine protons. |
| 13C Satellites | Visible satellites for protons coupled to C-1 and C-2. | |
| Mass Spectrometry | Molecular Ion Peak | [M+H]+ at m/z corresponding to C4 13C2 H15 N4 O2. |
| Isotopic Distribution | High abundance of the M+2 isotopologue. |
By employing these rigorous synthesis and analysis strategies, researchers can obtain high-purity L-ARGININE:HCL (1,2-13C2) for use in sophisticated scientific studies.
Quality Control and Reference Standards for Stable Isotope-Labeled Amino Acids
The reliability and accuracy of studies utilizing stable isotope-labeled (SIL) compounds, such as L-ARGININE:HCL (1,2-13C2), are fundamentally dependent on rigorous quality control (QC) and the use of well-characterized reference standards. The primary goal of QC in this context is to verify the identity, purity, and isotopic enrichment of the labeled compound, ensuring that experimental results are both precise and reproducible.
Quality control for stable isotope-labeled amino acids is a multi-faceted process that assesses several critical parameters. These include chemical purity, isotopic purity (or enrichment), and enantiomeric purity. The inclusion of stable isotope-labeled reference standards in analytical samples is an established method for the detection and relative quantification of metabolic features in untargeted metabolomics. nih.gov These standards are crucial as they share identical biochemical properties with the target analytes, allowing them to be introduced early in the analytical process. nih.gov This helps to correct for variability during sample preparation, instrument performance, and experimental conditions. nih.govcreative-peptides.com
Key Quality Control Parameters:
Chemical Purity: This parameter ensures that the sample is free from non-isotopic chemical impurities that could interfere with analysis or arise during the synthesis process. It is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For many commercial standards, chemical purity is often reported at levels of 98% or higher. isotope.comisotope.com
Isotopic Purity (Atom % Isotope): This is a measure of the percentage of the compound that contains the stable isotope at the specified position(s). For instance, an atom % 13C of 99% indicates that 99% of the molecules are labeled with the 13C isotope at the designated carbon atoms. sigmaaldrich.comsigmaaldrich.com High isotopic enrichment is vital for enhancing the sensitivity and specificity of detection methods like mass spectrometry by increasing signal intensity and reducing background noise. creative-peptides.com
Isotopic Enrichment: In metabolic studies, this refers to the abundance of an isotope-labeled molecule relative to its unlabeled counterpart within a biological sample after administration of the tracer. nih.gov Analytical methods have been developed for the precise measurement of isotopic enrichments of amino acids involved in specific metabolic pathways, such as nitric oxide (NO) synthesis. nih.gov
Enantiomeric Purity: For chiral amino acids like L-arginine, it is crucial to ensure that the product is the correct stereoisomer (L-form) and is free from its D-enantiomer. This is critical as biological systems are highly stereospecific.
Analytical Techniques for Quality Control:
The verification of these quality parameters is accomplished through sophisticated analytical instrumentation. Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the cornerstone technique. researchgate.net It is used to confirm the molecular weight of the labeled compound (verifying the mass shift from the incorporated isotopes) and to quantify its isotopic and chemical purity. mtoz-biolabs.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, providing detailed structural information and confirming the exact position of the isotopic label within the molecule. creative-peptides.comox.ac.uk
The table below summarizes the primary analytical methods used in the quality control of SIL amino acids.
| Analytical Method | Primary Application in Quality Control | Typical Findings/Data |
| Mass Spectrometry (MS) | Confirmation of mass shift, determination of isotopic purity/enrichment, quantification. researchgate.netmtoz-biolabs.comnih.gov | M+2 mass shift for L-ARGININE:HCL (1,2-13C2). Isotopic purity often ≥99 atom %. sigmaaldrich.com |
| Liquid Chromatography (LC) | Separation of the analyte from chemical and isomeric impurities. researchgate.net | Determination of chemical purity (e.g., ≥98%). isotope.com |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation, verification of label position. creative-peptides.com | 13C NMR spectra confirm the position of the 13C labels at C-1 and C-2. ox.ac.uk |
| Chiral Chromatography | Assessment of enantiomeric purity. | Verification of the L-isomer configuration, often with >97% purity. sigmaaldrich.com |
Reference Standards:
High-purity, well-characterized SIL amino acids serve as indispensable reference standards, particularly as internal standards in isotope dilution mass spectrometry (IDMS). researchgate.netsigmaaldrich.com Certified Reference Materials (CRMs) provide the highest level of accuracy and traceability. These standards are produced following stringent protocols, such as those outlined in ISO 17034, and are often traceable to primary materials from metrological institutes like the National Institute of Standards and Technology (NIST). sigmaaldrich.com The use of such standards allows for the precise quantification of endogenous amino acids in complex biological matrices like plasma, urine, and tissue extracts. sigmaaldrich.comlumiprobe.com
The table below provides examples of specifications for commercially available stable isotope-labeled L-arginine reference standards, illustrating the rigorous quality control they undergo.
| Compound Name | Isotopic Purity (Atom %) | Chemical Purity (CP) | Supplier Example |
| L-Arginine·HCl (¹³C₆, 99%) | 99% ¹³C | ≥98% | Cambridge Isotope Laboratories isotope.com |
| L-Arginine-¹³C₆ hydrochloride | 99 atom % ¹³C | 95% (CP) | Sigma-Aldrich sigmaaldrich.com |
| L-Arginine-¹³C₆,¹⁵N₄ hydrochloride | 99 atom % ¹³C, 99 atom % ¹⁵N | 95% (CP) | Sigma-Aldrich sigmaaldrich.com |
| L-Arginine·HCl (¹³C₆, 99%; ¹⁵N₄, 99%) | 99% ¹³C, 99% ¹⁵N | ≥98% | Cambridge Isotope Laboratories isotope.com |
Methodological Frameworks for Stable Isotope Tracing Studies Utilizing L Arginine:hcl 1,2 13c2
Experimental Design Principles for 13C-Tracer Experiments
The successful application of L-ARGININE:HCL (1,2-13C2) as a tracer hinges on meticulous experimental design. Key considerations include the choice between steady-state and non-steady-state methodologies, as well as the strategy for introducing the labeled compound.
Steady-state isotope tracing is predicated on the principle that the metabolic system has reached a state of both metabolic and isotopic equilibrium. researchgate.net In this state, the concentrations of metabolites are constant, and the isotopic enrichment of these metabolites has stabilized. researchgate.net When using L-ARGININE:HCL (1,2-13C2) in a steady-state design, the labeled arginine is continuously supplied to the biological system until the enrichment of 13C in arginine and its downstream metabolites reaches a plateau. researchgate.net
This methodology is particularly useful for determining the relative contributions of different pathways to the production of a specific metabolite. By measuring the isotopic enrichment patterns in various metabolites at steady state, researchers can infer the fluxes through interconnected metabolic reactions. nih.gov The choice of the labeled carbons in L-ARGININE:HCL (1,2-13C2) allows for the tracing of the carbon backbone of arginine as it is metabolized.
Table 1: Key Features of Steady-State Isotope Tracing with L-ARGININE:HCL (1,2-13C2)
| Feature | Description |
| Assumption | The system is at metabolic and isotopic steady state. |
| Objective | To determine relative metabolic fluxes and pathway contributions. |
| Tracer Administration | Continuous infusion or feeding of L-ARGININE:HCL (1,2-13C2). |
| Measurement | Isotopic enrichment of metabolites is measured after the system has reached a plateau. |
| Data Analysis | Algebraic models are used to relate measured isotopic patterns to metabolic fluxes. |
In contrast to steady-state methods, non-steady-state, or dynamic, isotope tracing involves monitoring the change in isotopic enrichment of metabolites over time after the introduction of the labeled tracer. springernature.com This approach does not require the system to be at an isotopic steady state and can provide valuable information about the kinetics of metabolic pathways. vanderbilt.edu When a pulse of L-ARGININE:HCL (1,2-13C2) is introduced, the rate at which the 13C label appears in downstream metabolites can be measured. springernature.com
Dynamic tracing is particularly advantageous for studying systems with slow turnover rates or for investigating metabolic responses to perturbations. springernature.com The temporal data obtained from these experiments can be used to estimate absolute metabolic fluxes by fitting the data to a system of differential equations that describe the kinetics of the metabolic network. springernature.com
The introduction of L-ARGININE:HCL (1,2-13C2) into a biological system can be achieved through two primary strategies: continuous infusion and pulsed-chase labeling.
Continuous Infusion: This method involves the constant administration of the labeled tracer to maintain a steady concentration in the system. It is the preferred method for achieving an isotopic steady state. This technique is often used in in vivo studies to assess whole-body or tissue-specific arginine metabolism.
Pulsed-Chase Labeling: This strategy involves introducing a "pulse" of L-ARGININE:HCL (1,2-13C2) for a defined period, followed by a "chase" with an unlabeled form of arginine. wikipedia.org This allows researchers to track the metabolic fate of the labeled cohort of molecules over time. nih.gov Pulse-chase experiments are particularly useful for studying the synthesis and degradation rates of proteins and other macromolecules derived from arginine. wikipedia.orgnih.gov For instance, in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are first grown in a medium containing 13C-labeled arginine (the pulse) and then transferred to a medium with unlabeled arginine (the chase) to monitor protein turnover. nih.gov
Sample Preparation Protocols for 13C-Enrichment Analysis
Accurate measurement of 13C-enrichment in metabolites derived from L-ARGININE:HCL (1,2-13C2) is critically dependent on proper sample preparation. This involves the extraction of labeled metabolites from complex biological matrices and, often, their chemical modification to enhance analytical detection.
The initial step in sample preparation is the extraction of metabolites from biological samples such as cells, tissues, or biofluids. The choice of extraction method is crucial to ensure the quantitative recovery of arginine and its metabolites while minimizing degradation.
Commonly used extraction protocols for amino acids involve the use of solvents to precipitate proteins and other macromolecules, thereby liberating the smaller metabolites. For cellular or tissue samples, homogenization in a cold solvent mixture, such as methanol/water or ethanol, is often employed. msu.edu Subsequent centrifugation separates the soluble metabolite fraction from the insoluble pellet. For biofluids like plasma, protein precipitation with agents like perchloric acid or organic solvents is a standard procedure.
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical platform for measuring isotopic enrichment. However, amino acids like arginine are non-volatile and require chemical derivatization to increase their volatility for GC analysis. sigmaaldrich.comthermofisher.com Derivatization involves chemically modifying the polar functional groups of the amino acid. sigmaaldrich.com
One common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com This process involves replacing the active hydrogens on the amino and carboxyl groups with TBDMS groups. sigmaaldrich.comnih.gov The resulting TBDMS-derivatized arginine is more volatile and thermally stable, making it suitable for GC-MS analysis. sigmaaldrich.com It is important to note that arginine derivatization can be challenging, and optimization of reaction conditions is often necessary. ucdavis.edubris.ac.uk
Table 2: Comparison of Derivatization Reagents for Amino Acid Analysis by GC-MS
| Derivatization Reagent | Derivative Formed | Advantages | Considerations |
| MTBSTFA | TBDMS | Stable derivatives, characteristic fragmentation patterns. sigmaaldrich.com | Can be challenging for arginine, may require optimized conditions. bris.ac.uk |
| MSTFA | TMS | Volatile by-products, widely used for silylation. thermofisher.com | TMS derivatives can be less stable than TBDMS derivatives. sigmaaldrich.com |
| Alkyl Chloroformates | Alkoxycarbonyl-alkyl esters | Can be automated, rapid reaction. nih.govspringernature.com | May not be suitable for all amino acids; arginine derivatization can be problematic. nih.gov |
Following derivatization, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized metabolites, and the mass spectrometer detects the different isotopologues (molecules that differ only in their isotopic composition), allowing for the quantification of 13C enrichment.
Model Systems for L-ARGININE:HCL (1,2-13C2) Tracer Studies
The selection of an appropriate model system is critical for addressing specific questions in metabolic research. The primary models employed for tracer studies with labeled L-arginine include in vitro cell cultures, ex vivo tissue perfusions, and in vivo animal models. Each system offers a unique balance between experimental control and physiological relevance.
In vitro cell culture models provide a highly controlled environment to study cellular metabolism with minimal confounding variables. In this setting, L-ARGININE:HCL (1,2-13C2) can be introduced into the culture medium, and its uptake and conversion into various metabolites can be precisely quantified using techniques like mass spectrometry.
Mammalian Cell Lines: In mammalian cells, 13C-labeled arginine is instrumental in quantitative proteomics and metabolic flux analysis. A prominent technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilizes labeled amino acids like arginine to compare protein abundance between different cell populations. researchgate.netresearchgate.net In SILAC, one cell population is grown in a medium containing "light" (e.g., 12C) arginine, while another is grown with a "heavy" (e.g., 13C) version. researchgate.net After experimental treatment, the protein lysates are combined, and the mass difference between heavy and light peptides allows for precise quantification via mass spectrometry. researchgate.net
Beyond proteomics, tracer studies with 13C-arginine have elucidated specific metabolic pathways. For example, in studies with various cancer cell lines, including gastrointestinal and HeLa cells, ¹³C₆-L-arginine has been used to trace its catabolism. nih.govnih.gov These studies revealed that in transformed cancer cells, arginine is preferentially taken up during the S and G2/M phases of the cell cycle and is used to synthesize ornithine via the arginase 2 (ARG2) enzyme, a pathway distinct from that in normal epithelial cells. nih.gov By tracking the 13C label, researchers can map the flow of carbon from arginine into key downstream metabolites like ornithine, proline, and polyamines, which are crucial for cell proliferation. nih.gov
Bacterial Cultures: In microbiology, tracing arginine metabolism is crucial for understanding bacterial pathogenesis and survival within a host. nih.gov Bacteria utilize arginine as a source of carbon, nitrogen, and energy. mdpi.comnih.gov The arginase pathway, which converts arginine to ornithine and urea (B33335), is a key catabolic route in many bacteria, including Bacillus subtilis and pathogenic species like Helicobacter pylori. nih.govnih.gov By supplying 13C-labeled arginine to bacterial cultures, researchers can track how pathogens compete with host cells for this crucial amino acid, potentially inhibiting the host's nitric oxide-based immune response. nih.gov Studies on oral bacteria such as Streptococcus mutans have also used arginine to investigate its impact on biofilm metabolism, showing significant changes in glycolysis and peptidoglycan synthesis pathways upon arginine treatment. tandfonline.com
Plant Cells: In plant biology, arginine metabolism is linked to nitrogen storage, stress responses, and the synthesis of polyamines, which are important for growth and development. While specific studies using L-ARGININE:HCL (1,2-13C2) are less common, the principle of stable isotope tracing is well-established. Labeled arginine can be used to study how plants manage nitrogen resources and respond to environmental stressors.
| Model System | Labeled Compound Used | Key Pathway Investigated | Primary Research Finding | Reference |
|---|---|---|---|---|
| Human Gastrointestinal Cancer Cells (OE33) | ¹³C₆-L-arginine-HCl | Urea Cycle | Tracer analysis suggested that arginine promotes the urea cycle, affecting pyrimidine (B1678525) nucleotide synthesis and inhibiting cancer cell growth. | nih.gov |
| HeLa, HMEC, and HMEC Ras Cells | ¹³C₆-arginine | Arginine Catabolism & Polyamine Synthesis | Revealed that cancer cells preferentially use the Arginase 2 (ARG2) enzyme to synthesize ornithine during the SG2M phase of the cell cycle. | nih.gov |
| CHO Cells | ¹³C-labeled amino acids (including arginine) | General Metabolism & By-product Formation | A comprehensive tracing pipeline identified sources of metabolic by-products, enabling strategies to optimize cell culture media. | pnas.org |
| Streptococcus mutans Biofilms | L-arginine (unlabeled, but metabolomics performed) | Glycolysis & Peptidoglycan Synthesis | Arginine treatment altered key metabolic pathways, reducing biofilm biomass and exopolysaccharide production. | tandfonline.com |
Ex vivo tissue perfusion models serve as an intermediate between the simplicity of cell culture and the complexity of a whole organism. In this setup, an organ or tissue is removed from an animal and maintained in a viable state by perfusing it with a nutrient-rich, oxygenated solution. This allows for the study of tissue-specific metabolism under near-physiological conditions.
The introduction of L-ARGININE:HCL (1,2-13C2) into the perfusate enables researchers to investigate the metabolic fate of arginine within a specific organ without systemic influences. For instance, an ex vivo model of explanted rat intestinal segments was used to study the effects of L-arginine on ischemic injury. bohrium.comuniba.itresearchgate.net In this model, intestinal segments were perfused intraluminally with L-arginine, which was shown to reduce ischemic damage. bohrium.comuniba.it By using a 13C-labeled tracer in such a system, one could precisely map how arginine metabolism shifts during ischemia and reperfusion, identifying the specific pathways (e.g., nitric oxide synthesis) responsible for its protective effects.
Similarly, ex vivo liver perfusion models have been used to assess L-arginine's role in mitigating reperfusion injury. nih.gov Studies have shown that L-arginine improves hepatic microcirculation and reduces the release of damage markers like lactate (B86563) dehydrogenase. nih.gov Applying a tracer like L-ARGININE:HCL (1,2-13C2) would allow for the direct quantification of its conversion to nitric oxide or other metabolites within the liver tissue during these stress conditions. Ex vivo lung perfusion (EVLP) is another established model where the balance of arginine metabolism via nitric oxide synthase and arginase pathways has been studied in donor lungs prior to transplantation. mdpi.com
| Model System | Tissue/Organ | Purpose of Study | Key Finding/Potential Tracer Application | Reference |
|---|---|---|---|---|
| Rat Intestinal Perfusion | Small Intestine | Investigate protective effects against ischemic injury. | L-arginine perfusion reduced fluid secretion, a marker of ischemic damage. A ¹³C tracer could map metabolic shifts during ischemia. | bohrium.comuniba.it |
| Rat Liver Perfusion | Liver | Assess effects on hypoxia/reoxygenation injury. | L-arginine reduced cellular damage (LDH release) and improved microcirculation during reperfusion. A ¹³C tracer could quantify NO production. | nih.gov |
| Porcine Lung Perfusion (EVLP) | Lung | Study L-arginine/NO metabolism in donor lungs. | EVLP shifted arginine metabolism towards the arginase pathway. A ¹³C tracer could quantify the flux through arginase vs. NOS pathways. | mdpi.com |
In vivo animal models, such as rats and pigs, are indispensable for understanding the systemic metabolism of L-arginine and its role in complex physiological and pathological states. Administering L-ARGININE:HCL (1,2-13C2) to a live animal allows researchers to trace the distribution, uptake, and metabolic conversion of arginine across multiple organs.
Stable isotope infusion studies in mice have been used to assess whole-body production and clearance rates of arginine and its related metabolites. nih.gov By infusing a cocktail of labeled amino acids, including L-[Guanidino-¹⁵N₂]-arginine and others, and subsequently measuring their enrichment in plasma, researchers can calculate metabolic fluxes and understand how different physiological states (such as high or low physical activity) affect the entire arginine pathway. nih.gov
Studies in pigs, an animal model with significant metabolic similarities to humans, have used arginine supplementation to investigate its effects on protein and lipid metabolism. plos.orgfrontiersin.org Dietary supplementation with L-arginine was found to alter the muscle proteome and increase intramuscular fat content. plos.org Using a 13C-labeled arginine tracer in such studies would reveal the specific metabolic fates of the supplemental arginine, determining how much is incorporated into new protein versus being catabolized into other bioactive molecules like creatine, nitric oxide, or polyamines. nih.gov Research in rats has also extensively characterized the effects of arginine supplementation on the profiles of other amino acids in various tissues, highlighting the interconnectedness of amino acid metabolism. mdpi.comnih.gov Tracer studies are essential to unraveling the complex inter-organ flux of arginine and its precursors, such as the intestinal-renal axis for de novo arginine synthesis from citrulline. nih.govphysiology.org
| Animal Model | Methodology | Focus of Investigation | Key Finding | Reference |
|---|---|---|---|---|
| Mice | Stable isotope tracer infusion (IV pulse) | Whole-body arginine pathway kinetics | Demonstrated a method to assess whole-body production and clearance rates of arginine and its precursors/products, linking metabolism to physical activity levels. | nih.gov |
| Pigs | Dietary supplementation with 1% L-arginine | Muscle proteome and lipid metabolism | Arginine supplementation increased intramuscular fat content and altered the abundance of proteins related to energy metabolism and muscle fiber type. | plos.org |
| Pigs | Metabolic analysis of supplemented diets | Systemic arginine catabolism | Quantified the catabolism of arginine in extra-intestinal tissues, primarily through the arginase pathway, to form ornithine, creatine, and other metabolites. | nih.gov |
| Rats | Dietary supplementation with L-arginine | Amino acid distribution in tissues | Chronic arginine intake significantly altered the concentrations of other amino acids in plasma, liver, and muscle, demonstrating broad metabolic impact. | mdpi.com |
| Rats | High-fat diet with L-arginine supplementation | Insulin resistance and lipid metabolism | L-arginine supplementation regulated the expression of genes involved in lipid metabolism in skeletal muscle and adipose tissue. | nih.govnih.gov |
Applications of L Arginine:hcl 1,2 13c2 in Unraveling Biochemical Pathways
Elucidation of Arginine Catabolism and Anabolism Pathways
L-ARGININE:HCL (1,2-13C2) has been pivotal in dissecting the complex pathways of arginine metabolism. Its application allows for the quantitative assessment of flux through major catabolic and anabolic routes, providing insights into how arginine homeostasis is maintained and altered in various physiological and pathological states.
Studies utilizing 13C-labeled compounds have successfully measured ureagenesis in various contexts, including in healthy individuals and patients with urea (B33335) cycle defects (UCDs). For instance, an oral 13C-ureagenesis assay can differentiate between healthy subjects and those with symptomatic UCDs by measuring the levels of 13C-labeled urea in plasma over time. This non-invasive method provides a dynamic and quantitative measure of in-vivo urea cycle function.
| Group | Number of Subjects | Peak 13C-Plasma Urea Level (μmol/L) |
|---|---|---|
| Healthy Controls | 10 | 1.5 ± 0.4 |
| Asymptomatic UCD Carriers | 9 | 1.4 ± 0.5 |
| Symptomatic UCD Patients | 28 | 0.8 ± 0.6* |
L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule, and L-citrulline. The use of L-ARGININE:HCL (1,2-13C2) allows for the direct measurement of NO synthesis by tracking the appearance of 13C-labeled L-citrulline. This is a more accurate method than measuring the unstable NO molecule or its downstream metabolites like nitrite and nitrate.
Stable isotope methods have established that in healthy individuals, whole-body nitric oxide synthesis is in the range of 0.2-1.0 µmol/kg/h, which accounts for only about 0.5-1% of the total arginine production. This highlights the tight regulation of this pathway. Tracer-based metabolomics studies in cell cultures, such as human coronary artery endothelial cells (HCAECs), have utilized fully labeled L-arginine (13C6, 15N4) to probe the activity of endothelial NOS (eNOS) and arginase. By measuring the ratio of labeled citrulline to labeled arginine, researchers can assess the flux through the NOS pathway under various conditions.
| Condition | Description | Ratio of 13C6, 15N3 L-Citrulline to 13C6, 15N4 L-Arginine (Arbitrary Units) |
|---|---|---|
| Basal | Unstimulated cells | 1.0 |
| eNOS Stimulated | Cells treated with VEGF to stimulate eNOS | 2.5 |
| eNOS Inhibited | Cells treated with an eNOS inhibitor | 0.4 |
L-arginine is a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell proliferation, differentiation, and other cellular functions. Arginine is first converted to ornithine by arginase, and ornithine is then decarboxylated by ornithine decarboxylase (ODC) to form putrescine. By using 13C-labeled arginine, the contribution of arginine to the polyamine pool can be quantified.
Research in immunology has utilized 13C-arginine to investigate polyamine metabolism in different subsets of T helper (TH) cells. These studies have revealed that the utilization of arginine for polyamine synthesis varies significantly among different TH cell lineages. For example, while TH1 and TH2 cells readily incorporate 13C from arginine into polyamines, this process is substantially lower in regulatory T cells (Tregs) and almost non-existent in TH17 cells, suggesting distinct metabolic programming in these immune cell subsets. nih.gov
| T Helper Cell Subset | 13C Accumulation in Polyamines from 13C-Arginine (Relative Units) |
|---|---|
| TH1 | High |
| TH2 | High |
| TH17 | Virtually Absent |
| Tregs | Low |
Assessment of Protein Synthesis and Degradation Rates
The incorporation of L-ARGININE:HCL (1,2-13C2) into newly synthesized proteins provides a direct measure of protein synthesis rates. This is a fundamental application of stable isotope tracers in understanding the dynamic nature of the proteome. By measuring the enrichment of the 13C label in protein-bound arginine over time, researchers can calculate the fractional synthetic rate (FSR) of proteins.
The combination of stable isotope labeling with mass spectrometry-based proteomics allows for the measurement of FSR for individual proteins. This provides a much more detailed view of protein metabolism than measuring the synthesis rate of mixed proteins. While various labeled amino acids can be used, 13C-labeled arginine is particularly useful due to the action of trypsin, a common enzyme used in proteomics that cleaves proteins after arginine and lysine residues. This ensures that a large proportion of the resulting peptides will contain the label.
Studies using in vivo stable isotope labeling have revealed a wide range of FSRs for different proteins within the same tissue, reflecting their diverse functions and turnover rates. For example, in skeletal muscle, structural proteins like collagen have very slow turnover rates, while enzymes involved in active metabolic pathways can have much faster synthesis rates.
| Protein | Muscle Type | FSR (%/day) |
|---|---|---|
| Collagen alpha-1(I) chain | Soleus | 0.58 |
| Beta-enolase | Plantaris | 1.70 |
| Creatine kinase M-type | Plantaris | 2.09 |
| Pyruvate kinase PKM | Soleus | 3.50 |
| Protein NDRG2 | Soleus | 5.40 |
L-ARGININE:HCL (1,2-13C2) and other labeled arginine tracers are valuable tools for studying how protein turnover (the balance between protein synthesis and degradation) is altered in various biological contexts, such as in response to nutritional changes, disease states, or therapeutic interventions.
For example, studies in laying hens have shown that dietary L-arginine levels significantly impact liver protein turnover. An optimal level of dietary L-arginine was found to maximize the fractional protein synthesis rate and fractional protein gain rate in the liver. nih.govresearchgate.net This demonstrates the anabolic potential of arginine and its role in regulating protein metabolism.
In a different context, research on pigs during endotoxemia (a model for sepsis) revealed that L-arginine administration has opposite effects on protein turnover in different tissues. While it enhanced both protein synthesis and degradation in the hindquarter (indicative of muscle tissue), it simultaneously reduced protein synthesis and degradation in the liver. nih.gov This highlights the complex, tissue-specific regulation of protein metabolism in response to L-arginine during systemic inflammation.
| Dietary L-Arginine (%) | Fractional Protein Synthesis Rate (%/day) | Fractional Protein Gain Rate (%/day) |
|---|---|---|
| 0.64 | 35.2 ± 2.1 | 10.1 ± 1.5 |
| 0.86 | 38.5 ± 2.5 | 12.3 ± 1.8 |
| 1.03 | 42.1 ± 3.0 | 15.6 ± 2.0 |
| 1.27 | 48.6 ± 3.5 | 22.4 ± 2.8 |
| 1.42 | 45.3 ± 3.2 | 19.8 ± 2.5 |
| 1.66 | 41.7 ± 2.9 | 16.1 ± 2.1 |
Interconnections of Arginine Metabolism with Central Carbon Metabolism
L-arginine is not only a building block for proteins but also a significant substrate that connects with the central energy-producing pathways of the cell. Its catabolism provides intermediates for both the Krebs cycle and gluconeogenesis.
Linkages to Krebs Cycle Intermediates via Arginine-Derived Metabolites
The catabolism of arginine provides a direct link to the Krebs (TCA) cycle, a fundamental pathway for cellular energy production. The initial step, catalyzed by the enzyme arginase, hydrolyzes arginine to ornithine and urea. youtube.com Ornithine can then undergo transamination to form glutamate-γ-semialdehyde, which is subsequently oxidized to glutamate. youtube.com Glutamate can be converted into the Krebs cycle intermediate α-ketoglutarate through either transamination or oxidative deamination by glutamate dehydrogenase. youtube.com
Using L-ARGININE:HCL (1,2-13C2), researchers can follow the ¹³C labels from arginine as they are incorporated into α-ketoglutarate and subsequently into other TCA cycle intermediates. This technique, known as stable isotope tracing, allows for the precise measurement of arginine's contribution to anaplerosis—the process of replenishing Krebs cycle intermediates.
| Metabolite | Role in Pathway | Method of ¹³C Label Incorporation from L-ARGININE:HCL (1,2-13C2) |
| Ornithine | First major catabolite of Arginine | Formed by the action of Arginase, retains the ¹³C backbone. |
| Glutamate | Precursor to α-ketoglutarate | Formed from the conversion of Ornithine. |
| α-Ketoglutarate | Krebs Cycle Intermediate | Formed from the deamination of Glutamate, introducing the ¹³C label into the cycle. |
| Succinyl-CoA | Krebs Cycle Intermediate | Becomes labeled as the Krebs cycle turns, following the entry of labeled α-ketoglutarate. |
| Fumarate | Krebs Cycle Intermediate | Becomes labeled subsequent to Succinyl-CoA in the cycle. |
| Oxaloacetate | Krebs Cycle Intermediate | Becomes labeled towards the end of the cycle turn. |
Gluconeogenesis and Amino Acid Interconversions
Arginine is classified as a glucogenic amino acid, meaning its carbon skeleton can be used for the net synthesis of glucose through the pathway of gluconeogenesis. youtube.com The linkage occurs via the Krebs cycle. Intermediates like oxaloacetate, which become labeled from L-ARGININE:HCL (1,2-13C2) as described above, can be withdrawn from the cycle and funneled into the gluconeogenic pathway. youtube.com By tracking the appearance of ¹³C in glucose molecules, investigators can quantify the rate at which arginine contributes to glucose production, a critical process during fasting or in certain metabolic states.
Furthermore, the metabolites derived from arginine are pivotal for the synthesis of other amino acids. Arginine-derived glutamate, for instance, is a central hub in amino acid metabolism, serving as a precursor for the synthesis of glutamine and proline. nih.govkent.ac.uk L-ARGININE:HCL (1,2-13C2) allows for the tracing of these interconversion pathways, revealing the flux and regulation of amino acid synthesis networks.
Investigating Compartmentation of Metabolic Pathways Using L-ARGININE:HCL (1,2-13C2)
Metabolic pathways are often segregated into different subcellular compartments, such as the cytosol and mitochondria. This compartmentation allows for independent regulation of opposing pathways. L-ARGININE:HCL (1,2-13C2) is an invaluable tool for studying this spatial organization.
For example, arginine metabolism is split between compartments. The synthesis of nitric oxide (NO) from arginine by nitric oxide synthase (NOS) occurs primarily in the cytosol. frontiersin.org In contrast, the urea cycle, which also uses arginine, involves enzymes located in both the mitochondria and the cytosol. frontiersin.org Arginase I is a cytosolic enzyme, while Arginase II is mitochondrial. The conversion of ornithine to citrulline and its subsequent use for arginine resynthesis also involves enzymes in both compartments. frontiersin.org
By administering L-ARGININE:HCL (1,2-13C2) and then analyzing the isotopic enrichment of its metabolites in isolated cellular fractions (e.g., cytosolic vs. mitochondrial), researchers can map the flow of arginine through these distinct pathways. This helps to understand how a cell allocates arginine between competing functions like NO production for signaling and urea synthesis for nitrogen disposal.
Exploration of Arginine's Role in Specific Cellular Processes (e.g., immune cell activation, mitochondrial function)
Immune Cell Activation
Arginine metabolism is a critical regulatory node in the function of immune cells, particularly macrophages and T cells. nih.govnih.gov These cells can direct arginine down one of two major pathways, with profoundly different immunological outcomes. nih.gov
Nitric Oxide Synthase (NOS) Pathway: Activated by pro-inflammatory signals (Th1 cytokines), iNOS metabolizes arginine to produce nitric oxide (NO) and citrulline. NO is a potent antimicrobial and pro-inflammatory molecule. nih.gov
Arginase (Arg1) Pathway: Activated by anti-inflammatory signals (Th2 cytokines), arginase hydrolyzes arginine into ornithine and urea. nih.gov Ornithine is a precursor for polyamines, which are essential for cell proliferation and tissue repair. nih.gov
The use of L-ARGININE:HCL (1,2-13C2) allows scientists to trace the flux of arginine into these competing pathways. By measuring the production of ¹³C-labeled citrulline versus ¹³C-labeled ornithine and its downstream products, the specific metabolic phenotype of an activated immune cell can be determined. This provides insight into how arginine availability and metabolism can shape the nature of an immune response. sciencedaily.com
Mitochondrial Function
Arginine metabolism is intrinsically linked to mitochondrial function. As detailed previously, the catabolism of arginine provides the Krebs cycle with α-ketoglutarate, directly fueling mitochondrial respiration and ATP production. nih.gov Studies using L-ARGININE:HCL (1,2-13C2) can quantify the contribution of arginine to the mitochondrial fuel supply under various physiological and pathological conditions.
Furthermore, arginine is the sole substrate for the production of NO, a signaling molecule that can directly influence mitochondrial activity. mdpi.com NO can reversibly inhibit cytochrome c oxidase, a key component of the electron transport chain, thereby modulating cellular respiration. In conditions like diabetic cardiomyopathy and other mitochondrial diseases, arginine supplementation has been explored as a therapeutic strategy to improve mitochondrial function, potentially by boosting NO production or providing energy substrates. frontiersin.orgnih.govresearchgate.netnih.gov Isotopic tracers like L-ARGININE:HCL (1,2-13C2) are essential for elucidating the precise mechanisms behind these effects by tracking the fate of arginine and its impact on mitochondrial bioenergetics.
| Cellular Process | Key Arginine-Metabolizing Pathway | Tracer Application (using L-ARGININE:HCL (1,2-13C2)) | Research Finding |
| Pro-inflammatory Immune Response | Inducible Nitric Oxide Synthase (iNOS) | Measures flux to ¹³C-labeled citrulline and NO. | Quantifies the shift towards NO production in classically activated (M1) macrophages. nih.gov |
| Anti-inflammatory/Repair Response | Arginase 1 (Arg1) | Measures flux to ¹³C-labeled ornithine, urea, and polyamines. | Demonstrates the upregulation of this pathway in alternatively activated (M2) macrophages to promote repair. nih.gov |
| T Cell Function | Multiple pathways | Traces arginine uptake and utilization for proliferation and function. | Shows that arginine availability is critical for T cell activation and memory development. nih.gov |
| Mitochondrial Energy Production | Arginase and subsequent pathways | Tracks the incorporation of ¹³C into Krebs cycle intermediates (e.g., α-ketoglutarate). | Determines the quantitative contribution of arginine as a fuel for mitochondrial respiration. |
| Mitochondrial Regulation | Nitric Oxide Synthase (NOS) | Correlates the production of ¹³C-labeled citrulline with changes in oxygen consumption. | Elucidates the role of arginine-derived NO in modulating the electron transport chain. mdpi.com |
Advanced Analytical Techniques for 13c Labeled Metabolites Derived from L Arginine:hcl 1,2 13c2
Mass Spectrometry (MS)-Based Methodologies
Mass spectrometry is a cornerstone of metabolic analysis due to its high sensitivity, specificity, and throughput. When coupled with chromatographic separation, MS-based methods can resolve and identify a vast array of metabolites from complex biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for metabolic flux analysis, valued for its high precision and sensitivity. nih.gov For the analysis of non-volatile metabolites like amino acids and their derivatives, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them suitable for GC separation. nih.gov
The process involves separating the derivatized metabolites on a GC column, followed by ionization and detection by a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions, allowing for the determination of the isotopic enrichment. By comparing the abundance of the ion containing ¹³C (the M+2 isotopologue, in the case of L-ARGININE:HCL (1,2-13C2)) to the ion with all ¹²C atoms (M+0), the isotopic ratio can be precisely calculated. nih.gov This data is crucial for quantifying the flux through metabolic pathways. However, challenges can arise, as certain derivatives of arginine are thermally unstable, which can complicate the analysis. alexandraatleephillips.com Techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) offer even higher precision for isotope ratio measurements by converting the analyte to CO₂ gas before it enters the mass spectrometer.
Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Reagent | Abbreviation | Target Functional Group | Characteristics |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amines, Carboxyls, Hydroxyls | Produces Trimethylsilyl (TMS) derivatives; widely used but can be sensitive to moisture. |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amines, Carboxyls, Hydroxyls | Produces t-Butyldimethylsilyl (tBDMS) derivatives; generally more stable than TMS derivatives. |
| Alkyl Chloroformates | e.g., ECF | Amines, Carboxyls | Rapid, single-step reaction at room temperature; however, some arginine derivatives can be thermally unstable. alexandraatleephillips.com |
| N-acetyl-n-propyl (NAP) esters | NAP | Amines, Carboxyls | Involves a two-step process of esterification followed by acetylation; provides stable derivatives. nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool for analyzing complex biological mixtures, such as plasma or cell extracts, often without the need for chemical derivatization. nih.gov This is a significant advantage for polar and non-volatile compounds like arginine and its metabolites. ucl.ac.uk The technique couples the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
Hydrophilic Interaction Liquid Chromatography (HILIC) is a commonly used separation mode that effectively retains and separates polar compounds. alexandraatleephillips.comnih.gov After separation, the metabolites are ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. In tandem MS, a specific precursor ion (e.g., ¹³C₂-arginine) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for the simultaneous quantification of multiple arginine-related metabolites in a single chromatographic run. nih.gov This capability is invaluable for obtaining a comprehensive snapshot of arginine metabolism. nih.govnih.gov
Table 2: Example MRM Transitions for Arginine and Related Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| L-Arginine | 175.1 | 70.0 | Unlabeled Arginine |
| U-¹³C₆ L-Arginine | 181.0 | 74.1 | Fully labeled internal standard alexandraatleephillips.com |
| L-Ornithine | 133.1 | 70.0 | A key metabolite in the urea (B33335) cycle alexandraatleephillips.com |
| L-Citrulline | 176.0 | 113.0 | Co-product of Nitric Oxide synthesis alexandraatleephillips.com |
| Asymmetric Dimethylarginine (ADMA) | 203.1 | 46.0 | An endogenous NOS inhibitor alexandraatleephillips.com |
| Symmetric Dimethylarginine (SDMA) | 203.2 | 172.1 | Isomer of ADMA alexandraatleephillips.com |
Data adapted from Brown et al. (2011). nih.gov Note that for L-ARGININE:HCL (1,2-¹³C₂), the precursor ion would be approximately m/z 177.1.
High-Resolution Mass Spectrometry (HRMS), utilizing instruments such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides extremely high mass accuracy and resolving power. nih.govescholarship.org This enables the differentiation of molecules with very similar masses (isobars) and the detailed analysis of a molecule's isotopic distribution, known as its isotopologue profile. escholarship.org
For metabolites derived from L-ARGININE:HCL (1,2-¹³C₂), HRMS can not only detect the M+2 peak corresponding to the incorporation of the two ¹³C atoms but can also resolve the "isotopic fine structure." nih.gov This fine structure arises from the minute mass differences between various heavy isotopes (e.g., the mass difference between a molecule containing two ¹³C atoms versus one containing a ¹³C and a ¹⁵N atom). acs.org Analyzing this fine structure provides a higher degree of confidence in the elemental composition of a metabolite, which is crucial for identifying unknown compounds and accurately quantifying isotopic enrichment in complex samples. nih.govnih.gov The ability to measure the complete isotopologue distribution is essential for advanced metabolic flux analysis.
Tandem Mass Spectrometry (MS/MS) is a critical technique for elucidating metabolic pathways by tracing the fate of isotopic labels. nih.gov The technique involves selecting a labeled metabolite ion (the precursor ion), inducing fragmentation through collision with an inert gas, and then analyzing the resulting fragment ions (the product ions). nih.gov
When a metabolite derived from L-ARGININE:HCL (1,2-¹³C₂) is fragmented, the ¹³C labels will be retained on certain fragments depending on their position within the original molecule's structure. By analyzing the mass shift in the fragmentation pattern compared to the unlabeled compound, researchers can deduce where the isotopic labels reside. nih.gov For example, in proteomics studies using ¹³C-arginine, the predictable mass shift in specific fragment ion series (like the y-ions) helps confirm peptide sequences and identify sites of arginine incorporation. nih.govresearchgate.net This "positional" information is invaluable for tracing the transformation of the carbon backbone of arginine as it is converted into downstream metabolites like ornithine, proline, or creatine, thereby providing direct evidence of metabolic pathway activity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure and isotopic labeling patterns. Unlike MS, which detects the mass of the entire molecule or its fragments, NMR directly detects specific atomic nuclei, such as ¹³C.
¹³C NMR spectroscopy is uniquely suited for determining the precise location of ¹³C labels within a metabolite. ucl.ac.uk The chemical shift (a measure of the resonance frequency) of a ¹³C nucleus is highly sensitive to its local electronic environment, meaning that each carbon atom in a molecule typically has a distinct chemical shift. nih.gov
Table 3: Hypothetical ¹³C NMR Chemical Shifts for Positional Isotope Analysis
| Carbon Position | Unlabeled L-Arginine (¹²C) | L-ARGININE:HCL (1,2-¹³C₂) | Expected Observation |
|---|---|---|---|
| C1 (Carboxyl) | ~175 ppm | ~175 ppm | Strong signal due to ¹³C enrichment |
| C2 (α-carbon) | ~55 ppm | ~55 ppm | Strong signal due to ¹³C enrichment |
| C3 (β-carbon) | ~28 ppm | ~28 ppm | Signal at natural abundance (~1.1%) |
| C4 (γ-carbon) | ~25 ppm | ~25 ppm | Signal at natural abundance (~1.1%) |
| C5 (δ-carbon) | ~41 ppm | ~41 ppm | Signal at natural abundance (~1.1%) |
| C6 (Guanidinium) | ~157 ppm | ~157 ppm | Signal at natural abundance (~1.1%) |
Note: Chemical shifts are approximate and can vary based on solvent and pH. The table illustrates the principle of detecting specific enrichment.
2D NMR Techniques for Connectivity and Flux Analysis
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for analyzing complex mixtures of metabolites derived from ¹³C-labeled precursors. nih.gov Unlike 1D NMR, 2D NMR techniques distribute peaks across two dimensions, significantly reducing spectral overlap and providing detailed information about the connectivity of atoms within a molecule. nih.gov This is particularly advantageous in metabolomics, where samples contain numerous compounds with overlapping signals. frontiersin.orgnih.gov
When metabolites are enriched with ¹³C from L-ARGININE:HCL (1,2-13C2), specific 2D NMR experiments can be employed to trace the ¹³C-¹³C bonds formed during metabolism. This provides unambiguous evidence of metabolic pathways and allows for the precise mapping of carbon transitions. nih.govnist.gov The ability of NMR to determine the exact position of a labeled atom within a molecule is a key advantage over mass spectrometry-based methods for flux analysis. nih.gov
Key 2D NMR techniques applicable to studies involving ¹³C-labeled arginine include:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. nih.govresearchgate.net It is highly sensitive and provides a detailed fingerprint of the metabolites in a sample, with the large chemical shift range of ¹³C reducing signal overlap. nih.govnih.gov In the context of L-ARGININE:HCL (1,2-13C2) studies, HSQC can identify which protons are attached to the labeled carbons as they are incorporated into downstream metabolites.
Total Correlation Spectroscopy (TOCSY): TOCSY experiments establish correlations between all protons within a spin system. When applied to uniformly ¹³C-labeled metabolites, ¹³C–¹³C CT-TOCSY (Constant-Time TOCSY) can reveal the complete carbon-backbone topology of individual compounds within a complex mixture. nih.gov This allows for metabolite identification by matching the observed carbon framework against databases or even for elucidating the structure of novel compounds. nih.govfrontiersin.org
Correlation Spectroscopy (COSY): COSY is a 2D NMR technique that shows correlations between J-coupled nuclei, typically protons on adjacent carbons. nih.gov It is fundamental for establishing proton-proton connectivity and, by extension, inferring the carbon skeleton of metabolites.
Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): Regarded as a "gold standard" for determining carbon-carbon connectivity, the INADEQUATE experiment directly observes ¹³C-¹³C correlations. frontiersin.orgnih.gov While traditionally challenged by low sensitivity due to the low natural abundance of ¹³C, its application is significantly enhanced in studies with ¹³C-enriched samples, making it a powerful tool for tracing the metabolic fate of the labeled carbons from L-arginine. nist.govnih.gov
These techniques provide crucial data for metabolic flux analysis (MFA) by revealing the specific isotopomers produced, which in turn informs the relative activity of different metabolic pathways. nih.gov
| Technique | Type of Correlation | Primary Application in ¹³C Flux Analysis |
|---|---|---|
| HSQC | Direct ¹H-¹³C | Identifying metabolites and confirming the position of ¹³C labels by linking them to attached protons. nih.govresearchgate.net |
| TOCSY | ¹H-¹H within a spin system or ¹³C-¹³C in enriched samples | Elucidating the complete carbon backbone of metabolites for identification and structural analysis. nih.gov |
| COSY | ¹H-¹H between adjacent (J-coupled) protons | Determining proton connectivity to help assemble the structure of metabolites. nih.gov |
| INADEQUATE | Direct ¹³C-¹³C | Unambiguously establishing the carbon-carbon connectivity, providing direct evidence of metabolic pathways. frontiersin.orgnih.gov |
Hybrid Analytical Platforms for Comprehensive Metabolomics
No single analytical platform can capture the entirety of the metabolome due to the vast chemical diversity of metabolites. To achieve a comprehensive analysis of metabolites derived from L-ARGININE:HCL (1,2-13C2), researchers increasingly rely on hybrid analytical platforms, most commonly the combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR spectroscopy. frontiersin.orgnih.gov This approach leverages the complementary strengths of each technique to maximize the coverage and confidence of metabolite identification and quantification. frontiersin.org
LC-MS offers exceptional sensitivity and is capable of detecting thousands of metabolic features in a single analysis. frontiersin.org Its coupling with liquid chromatography allows for the separation of complex mixtures prior to detection, which is essential for resolving isomers and reducing ion suppression. In ¹³C tracer studies, LC-MS is used to measure the mass distribution vectors (MDVs) of metabolites, revealing the extent of ¹³C incorporation. acs.orgresearchgate.net
NMR spectroscopy, while less sensitive than MS, provides unparalleled structural information and is inherently quantitative without the need for identical internal standards for each analyte. nih.govnih.gov It can precisely determine the intramolecular position of ¹³C labels, which is critical for distinguishing between pathways that may produce metabolites with the same mass but different labeling patterns. nih.gov Furthermore, NMR is non-destructive, allowing the sample to be preserved for further analysis. nih.gov
The synergy of LC-MS and NMR in a hybrid platform provides a more complete picture:
Broad Screening with LC-MS: LC-MS is first used for untargeted analysis to detect a wide range of potential metabolites derived from the ¹³C tracer and to generate hypotheses about pathway activity. frontiersin.org
Structural Validation with NMR: NMR is then used to confirm the identity of key metabolites identified by LC-MS and to provide detailed structural data, such as the specific location of the ¹³C labels. frontiersin.org This step is crucial for validating discoveries and accurately mapping metabolic fluxes.
Techniques such as Isotopic Ratio Outlier Analysis (IROA), an LC-MS-based method, use specific ¹³C labeling percentages (e.g., 5% and 95%) to differentiate biological signals from background noise and to determine the number of carbon atoms in a molecule, thereby aiding in formula determination. frontiersin.orgnih.gov Combining such advanced MS techniques with high-resolution NMR allows for more efficient and accurate identification of unknown metabolites in complex biological samples. frontiersin.org
| Feature | LC-MS | NMR Spectroscopy |
|---|---|---|
| Sensitivity | High (femtomole to attomole range) | Lower (micromole to nanomole range) |
| Resolution | High mass resolution distinguishes isotopologues. | High structural resolution, distinguishes isomers and pinpoints label positions. nih.gov |
| Quantification | Relative or absolute (requires isotopic standards). | Inherently quantitative; signal intensity is directly proportional to molar concentration. nih.gov |
| Compound Identification | Based on mass-to-charge ratio and fragmentation patterns, often requires database matching. frontiersin.org | Based on unique spectral signatures and through-bond correlations, enabling de novo structure elucidation. nist.gov |
| Sample Preparation | Requires extraction and chromatography. | Minimal preparation needed; can analyze intact tissues. nih.gov |
Data Processing and Isotope Ratio Correction Strategies
The raw data generated from mass spectrometry-based analysis of ¹³C labeling experiments are inherently biased by the presence of naturally occurring stable isotopes of other elements (e.g., H, N, O) and of ¹³C itself (natural abundance is ~1.1%). nih.govconsensus.app Therefore, a critical step in the analytical workflow is the correction of raw isotope ratios to accurately determine the true fractional enrichment from the administered L-ARGININE:HCL (1,2-13C2) tracer. nih.govnih.gov
Failure to correct for these natural isotopes can lead to significant errors, such as the underestimation of metabolite concentrations in isotope dilution experiments and incorrect calculation of metabolic flux distributions. nih.govconsensus.app The correction process involves mathematically deconvoluting the measured mass isotopomer distribution (MID) to remove the contribution of natural isotopes, thereby isolating the distribution that results solely from the ¹³C tracer. nih.gov
Key strategies and steps in data processing include:
Calculation of Mass Distribution Vectors (MDVs): The first step is to determine the MDV (also known as MID) from the raw MS data. The MDV represents the fractional abundance of each isotopologue of a metabolite, from the monoisotopic mass (M+0, with no ¹³C labels) to the fully labeled version (M+n, where n is the number of carbon atoms). nih.gov
Correction Matrix Method: A common approach for correction involves using a correction matrix that is calculated based on the elemental formula of the metabolite and the known natural abundances of all its constituent isotopes. nih.gov This matrix allows for the conversion of the measured MDV into the corrected MDV that reflects only the incorporation of the ¹³C tracer.
Software and Algorithms: Several software packages and computational platforms (e.g., INCA, SumoFlux) have been developed to automate the complex calculations required for isotope correction and subsequent metabolic flux analysis. frontiersin.org These tools implement algorithms to solve the linear equation systems that describe the relationship between measured ion abundances and the actual isotopologue abundances. nih.gov
These correction strategies are essential for ensuring that the data used for metabolic modeling are accurate, which is a prerequisite for the reliable interpretation of cellular metabolism and the correct estimation of metabolic fluxes. nih.govconsensus.app
| Step | Description | Importance |
|---|---|---|
| 1. Peak Detection & Integration | Identifying and quantifying the intensity of all mass isotopologue peaks for each metabolite of interest from the raw MS data. | Provides the fundamental measured data (ion abundances) for flux analysis. |
| 2. Natural Isotope Correction | Applying mathematical corrections to remove the contribution of naturally abundant isotopes from the measured peak intensities. nih.govnih.gov | Crucial for obtaining the true fractional enrichment from the ¹³C tracer and avoiding inaccurate flux calculations. consensus.app |
| 3. Calculation of Fractional Enrichment | Determining the percentage of a metabolite pool that has incorporated one or more ¹³C atoms from the tracer. | A key parameter for assessing the activity of metabolic pathways. |
| 4. Flux Estimation | Using the corrected labeling data as input for a metabolic network model to estimate intracellular reaction rates (fluxes). springernature.com | The ultimate goal of ¹³C-MFA, providing a quantitative understanding of cellular physiology. springernature.com |
Theoretical and Computational Approaches in 13c Metabolic Flux Analysis Mfa with L Arginine:hcl 1,2 13c2
Principles of Metabolic Flux Modeling
Metabolic flux modeling is a quantitative approach used to analyze the flow of metabolites through a cellular reaction network. creative-proteomics.com The fundamental principle of 13C-MFA is to introduce a substrate with a known isotopic label, like L-ARGININE:HCL (1,2-13C2), into a biological system. As the cells metabolize this tracer, the 13C atoms are distributed throughout the metabolic network, creating unique labeling patterns in downstream metabolites, particularly in proteinogenic amino acids. creative-proteomics.comresearchgate.net
The core of the analysis relies on the assumption of a metabolic steady state, where the concentrations of intracellular metabolites and the reaction rates (fluxes) are constant over time. nsf.gov When the system also reaches an isotopic steady state, the fractional isotopic enrichment of metabolites becomes constant. nsf.gov By measuring the mass isotopomer distributions (MIDs) of these metabolites, typically via mass spectrometry (GC-MS or LC-MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the intracellular fluxes. creative-proteomics.comvtt.fispringernature.com
The labeling pattern of each metabolite is a direct consequence of the pathways that produced it and the labeling patterns of its precursors. creative-proteomics.com For instance, the 1,2-13C2 label in arginine will be transferred to other metabolites like ornithine, citrulline, and proline, and can enter the Krebs cycle. Different flux distributions through intersecting or parallel pathways will result in distinct labeling patterns. creative-proteomics.com Mathematical models are constructed to describe the atom transitions for every reaction in the network. These models create a system of algebraic equations that link the unknown intracellular fluxes to the experimentally measured labeling patterns and extracellular exchange rates (e.g., substrate uptake and product secretion rates). nsf.gov By solving this system, a comprehensive map of cellular metabolic activity can be reconstructed. creative-proteomics.com
Computational Algorithms for 13C-MFA Data Interpretation
The relationship between metabolic fluxes and the resulting isotopomer labeling patterns is highly complex and nonlinear. creative-proteomics.com Therefore, sophisticated computational algorithms are required to estimate flux values from the experimental data. The goal of these algorithms is to find the set of fluxes that best fits the measured labeling data by minimizing the variance-weighted sum of squared residuals (SSR) between experimental measurements and model predictions. nih.gov
Several algorithmic frameworks have been developed to solve this optimization problem:
Cumomer and Isotopomer Methods: These early methods involve creating balance equations for every possible isotopic isomer (isotopomer) or cumulative isotopomer (cumomer) of each metabolite in the network. While comprehensive, this approach leads to a very large number of variables and equations, making it computationally intensive for large networks.
Elementary Metabolite Unit (EMU) Framework: This is a more recent and computationally efficient algorithm that has become a standard in the field. The EMU framework decomposes the metabolic network into smaller units, significantly reducing the number of isotopomer balances that need to be solved. nih.govnih.gov This approach drastically improves computation speed, making the analysis of large-scale networks more feasible. nih.gov
Machine Learning Approaches: Emerging frameworks are beginning to apply machine learning to 13C-MFA. nih.govacs.org These methods use simulated labeling patterns to train models that can predict flux ratios from experimental data, potentially reducing computation time and improving the stability of solutions compared to traditional optimization-based approaches. nih.govacs.org
The process typically involves an iterative search for the optimal flux distribution. Because the problem is nonlinear, local minima can be a challenge. Therefore, algorithms often employ global optimization strategies, such as multi-start heuristics, where the optimization is initiated from multiple random starting points to increase the confidence in finding the global minimum. 13cflux.net
| Algorithmic Framework | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Isotopomer/Cumomer Methods | Full tracking of all possible isotopic isomers for each metabolite. | Conceptually straightforward and comprehensive. | Computationally expensive; scales poorly with network size. |
| Elementary Metabolite Unit (EMU) | Decomposes the isotopomer network into smaller, independent systems. | Highly efficient, significantly reduces computation time. nih.gov | Requires specialized software for implementation. |
| Machine Learning | Uses trained models to predict flux ratios from labeling data. nih.gov | Fast for high-throughput analysis, can avoid local minima issues. acs.org | Requires extensive training data and careful validation. nih.gov |
Software Tools and Platforms for Fluxomics (e.g., INCA, Metran, OpenFLUX, 13CFLUX2, WUflux)
A variety of specialized software packages have been developed to handle the complexity of 13C-MFA. These tools provide integrated environments for model construction, data processing, flux estimation, and statistical analysis, making the technology accessible to a broader range of researchers. nih.govnih.govoup.comucdavis.edu
Key features of these platforms include:
Model Construction: They provide user-friendly interfaces for defining the metabolic network, including reactions, atom mappings, and metabolite pools. nih.gov
Simulation: The software automatically generates the complex system of balance equations required for the analysis. nih.gov
Flux Estimation: They implement robust numerical algorithms to solve the nonlinear regression problem and find the best-fit flux map. 13cflux.net
Statistical Analysis: They perform goodness-of-fit tests and calculate confidence intervals for the estimated fluxes, which is crucial for assessing the reliability of the results. nih.gov
| Software Tool | Key Features | Primary Algorithm | Availability |
|---|---|---|---|
| INCA (Isotopomer Network Compartmental Analysis) | Supports both steady-state (MFA) and isotopically non-stationary (INST-MFA) analysis. nih.gov Features statistical analysis tools like parameter continuation and Monte Carlo methods. nih.gov | EMU | MATLAB-based, free for academic use. nih.gov |
| 13CFLUX2 | High-performance suite designed for large-scale MFA. oup.comresearchgate.net Supports multicore CPUs and compute clusters for scalability. researchgate.net Uses a specialized XML-based language (FluxML). oup.com | Cumomer, EMU 13cflux.net | Command-line tool, free for academic use. 13cflux.net |
| OpenFLUX | User-friendly application that automatically generates models from simple spreadsheet inputs. nih.gov Implements the EMU framework for enhanced speed. nih.gov | EMU | Open-source, MATLAB-based. nih.gov |
| Metran | One of the earlier comprehensive tools for 13C-MFA, tracer experiment design, and statistical analysis. researchgate.net | Cumomer-based | MATLAB-based. |
| WUflux | A tool specifically for steady-state 13C-MFA. ucdavis.edu | EMU | Web-based or standalone. |
Network Reconstruction and Stoichiometric Modeling
The foundation of any MFA study is an accurate and detailed metabolic network model. osti.gov This process, known as network reconstruction, involves compiling all known biochemical reactions relevant to the organism and the specific metabolic pathways of interest, such as arginine metabolism. nih.govucsd.edu
The reconstruction process typically follows these steps:
Drafting the Network: Starting with the organism's genome annotation, potential metabolic reactions are identified using databases like KEGG and MetaCyc. osti.govwikipedia.org For studies involving L-arginine, this would include all enzymes involved in its synthesis, degradation, and transport. nih.gov
Stoichiometric Balancing: Each reaction is stoichiometrically balanced, ensuring the conservation of mass and charge. cwi.nl This information is compiled into a stoichiometric matrix (S matrix), which mathematically represents the entire network. osti.govcwi.nl In this matrix, rows correspond to metabolites and columns to reactions.
Model Curation: The draft model is refined through an iterative process of manual curation, consulting literature to fill gaps, correct reaction directionality, and add necessary transport reactions and cofactor balances. osti.gov For amino acid metabolism, this includes defining pathways across different subcellular compartments, such as the mitochondria. nih.gov
Defining System Boundaries: The model includes exchange reactions that allow metabolites to enter or leave the system (e.g., uptake of L-arginine, secretion of waste products), which are constrained by experimental measurements. nih.gov A biomass equation is often included to account for the drain of metabolites into cellular components required for growth. cwi.nl
This curated stoichiometric model provides the structural framework upon which the isotopomer balance equations are built, forming the core of the 13C-MFA simulation. nih.govfrontiersin.org
Sensitivity Analysis and Robustness Assessment in Flux Predictions
Estimating metabolic fluxes from 13C data is a statistical process, and it is critical to evaluate the reliability and precision of the results. Sensitivity analysis and robustness assessment are used to determine how confident we can be in the estimated flux values and how sensitive they are to measurement errors. nih.gov
A key method for this is the calculation of confidence intervals . After the best-fit flux distribution is found, statistical methods are employed to determine the range within which each flux value is likely to lie. A common approach involves analyzing the parameter covariance matrix, which provides a localized estimate of uncertainty. nih.gov
More rigorous methods include:
Parameter Continuation: This technique explores the solution space to find the boundaries where the fit becomes statistically unacceptable, providing more accurate 95% confidence intervals. nih.gov
Monte Carlo Simulations: This approach involves generating numerous artificial datasets by adding random noise (consistent with measurement error) to the experimental data. researchgate.net The flux estimation is then performed on each of these datasets. The resulting distribution of flux values provides a robust assessment of the confidence intervals and reveals correlations between different fluxes. researchgate.net
These analyses are crucial for several reasons:
They identify fluxes that are well-determined by the data (narrow confidence intervals) versus those that are poorly resolved (wide confidence intervals).
They can guide future experimental design by showing which additional measurements would be most effective at improving the precision of the flux estimates.
By rigorously assessing the sensitivity and robustness of flux predictions, researchers can ensure that their interpretations of metabolic function, based on tracers like L-ARGININE:HCL (1,2-13C2), are statistically sound and reliable.
Future Directions and Emerging Research Avenues for L Arginine:hcl 1,2 13c2 in Isotope Tracing
Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics, Genomics)
The integration of data from L-ARGININE:HCL (1,2-13C2) tracing with other "omics" fields offers a more holistic view of cellular regulation. By combining metabolic flux data with genomic, transcriptomic, and proteomic information, researchers can build more comprehensive models of biological systems.
Detailed Research Findings:
Proteomics: L-ARGININE:HCL (1,2-13C2) can be used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique in quantitative proteomics. creative-biolabs.comisotope.com In SILAC, cells are cultured in media containing a "heavy" isotopically labeled amino acid, such as L-ARGININE:HCL (1,2-13C2). creative-biolabs.comisotope.com This leads to the incorporation of the heavy isotope into all newly synthesized proteins. creative-biolabs.com When these proteins are mixed with "light" proteins from a control condition, the relative abundance of proteins can be accurately quantified using mass spectrometry. creative-biolabs.comresearchgate.net This approach has been widely used to study changes in protein expression, post-translational modifications, and protein-protein interactions. creative-biolabs.com For instance, pulsed SILAC has been employed to study host-cell protein synthesis in HIV-1 infected macrophages. sigmaaldrich.com
Transcriptomics and Genomics: The metabolic fate of L-arginine is intrinsically linked to gene expression. For example, a study integrating amino acid analysis with RNA-sequencing (transcriptomics) identified the arginine transporter SLC7A2 as a significant factor in skeletal muscle differentiation. nih.gov Future studies using L-ARGININE:HCL (1,2-13C2) could correlate the flux through arginine-dependent pathways with the expression levels of key enzymes and transporters, providing a direct link between gene regulation and metabolic function. This integrated approach can help in understanding how genetic variations (genomics) or changes in gene expression (transcriptomics) affect metabolic phenotypes.
The following table illustrates how L-ARGININE:HCL (1,2-13C2) can be integrated with various omics technologies:
| Omics Technology | Integration with L-ARGININE:HCL (1,2-13C2) Tracing | Research Insights |
| Proteomics | SILAC for relative and absolute protein quantification. | Changes in protein expression, turnover rates, and post-translational modifications in response to stimuli. |
| Transcriptomics | Correlation of metabolic fluxes with gene expression profiles. | Understanding the transcriptional regulation of metabolic pathways involving arginine. |
| Genomics | Linking genetic variations to alterations in arginine metabolism. | Identifying genetic predispositions to metabolic disorders related to arginine pathways. |
Advancements in High-Throughput Isotope Tracing Methodologies
The development of high-throughput analytical techniques is crucial for expanding the application of L-ARGININE:HCL (1,2-13C2) in large-scale studies.
Detailed Research Findings:
Recent advancements in mass spectrometry (MS) and separation techniques have significantly improved the speed and resolution of isotope tracing experiments. For example, a capillary electrophoresis-mass spectrometry/mass spectrometry (CE-MS/MS) method has been developed for the rapid and highly accurate analysis of 13C-labeled metabolites. oup.com This method allows for the analysis of underivatized and minute amounts of analytes, which is advantageous for precious or limited samples. oup.com Such high-throughput methods enable the analysis of a large number of samples, which is essential for screening studies, and for investigating the metabolic effects of various genetic or environmental perturbations. The combination of single-particle tracking and photoactivated localization microscopy is another example of a high-throughput technique that can reveal the diffusion and trafficking of molecules like Ras proteins, which are involved in cell signaling. nih.gov
The following table summarizes some of the advanced methodologies applicable to L-ARGININE:HCL (1,2-13C2) tracing:
| Methodology | Advantages | Application in Arginine Tracing |
| LC-MS/MS | High sensitivity and specificity for quantifying labeled metabolites and peptides. nih.gov | Tracing the fate of arginine into various metabolic pathways and quantifying protein synthesis. |
| CE-MS/MS | Rapid analysis of small sample volumes without derivatization. oup.com | High-throughput screening of metabolic responses to drugs or genetic modifications affecting arginine metabolism. |
| High-Resolution MS (e.g., Orbitrap) | Accurate mass measurements for confident identification of labeled compounds and their isotopologues. oup.com | Detailed analysis of the distribution of 13C atoms within metabolites derived from L-ARGININE:HCL (1,2-13C2). |
Development of Novel Computational Tools for Enhanced Flux Analysis
The complexity of metabolic networks necessitates the use of sophisticated computational tools to interpret isotope labeling data.
Detailed Research Findings:
Software suites like 13CFLUX2 and INCA have been developed for 13C-metabolic flux analysis (MFA). oup.comresearchgate.net These tools allow for the construction of metabolic models, the simulation of labeling patterns, and the estimation of metabolic fluxes by fitting model predictions to experimental data. oup.comnih.gov More recently, machine-learning-based frameworks are being developed to accelerate 13C fluxomics, overcoming the long computation times and potential instability of traditional optimization-based approaches. nih.gov These intelligent learning algorithms can be trained on simulated data to predict flux distributions from measured labeling patterns, making high-throughput metabolic phenotyping more feasible. nih.gov
The development of these computational tools is critical for extracting meaningful biological information from experiments using L-ARGININE:HCL (1,2-13C2). They enable researchers to move beyond simple qualitative observations to quantitative measurements of metabolic pathway activities.
The table below lists some computational tools and their functions in metabolic flux analysis:
| Computational Tool | Function | Relevance to L-ARGININE:HCL (1,2-13C2) |
| 13CFLUX2 | High-performance software for 13C-MFA, supporting multicore CPUs and compute clusters. oup.com | Analysis of large-scale labeling data from experiments using 13C-arginine. |
| INCA | Isotopically non-stationary metabolic flux analysis (INST-MFA). researchgate.netucdavis.edu | Analysis of dynamic labeling experiments to understand how metabolic fluxes change over time. |
| Machine Learning Frameworks | Rapid prediction of flux distributions from labeling data. nih.gov | Enabling high-throughput analysis of metabolic phenotypes in response to various conditions. |
Application in Systems Biology and Quantitative Metabolism Studies
L-ARGININE:HCL (1,2-13C2) is a valuable tool for systems biology, which aims to understand the functioning of biological systems as a whole.
Detailed Research Findings:
By tracing the flow of the 13C label from arginine, researchers can quantify the contributions of this amino acid to various metabolic processes, including protein synthesis, nitric oxide production, and the synthesis of other metabolites like proline, glutamate, and creatine. nih.govnih.gov This quantitative data is essential for building and validating systems-level models of metabolism. thomassci.com For example, studies using labeled arginine have been instrumental in defining the metabolic reprogramming that occurs in cancer cells and in immune cells during activation. nih.govfrontiersin.org These studies provide a quantitative understanding of how metabolic pathways are rewired to support cell growth, proliferation, and function.
The ability to quantify metabolic fluxes is a cornerstone of systems biology. L-ARGININE:HCL (1,2-13C2) tracing, coupled with advanced analytical and computational methods, provides the necessary data to build predictive models of metabolism.
Exploration of L-ARGININE:HCL (1,2-13C2) in Understudied Biological Systems
While much of the research using labeled arginine has focused on common model systems like mammalian cell lines, there is great potential for its application in less-studied organisms and biological contexts.
Detailed Research Findings:
For example, compound-specific isotope analysis of amino acids has been used to investigate trophic interactions and nutritional plasticity in marine symbioses, such as between corals and their algal symbionts. nih.gov This approach, which could utilize L-ARGININE:HCL (1,2-13C2), can help to elucidate the sources of essential amino acids and the metabolic interplay between symbiotic partners. nih.gov Similarly, isotope tracing can be applied to study the metabolism of non-model microorganisms, soil microbial communities, or host-pathogen interactions. Exploring these understudied systems with advanced isotope tracing techniques will undoubtedly reveal novel metabolic pathways and regulatory mechanisms. The development of methods for metabolic flux analysis in non-model microorganisms using 13C-isotope labeling opens up new avenues for research in these areas.
The application of L-ARGININE:HCL (1,2-13C2) in these underexplored areas promises to broaden our understanding of the diversity of metabolic strategies in nature.
Q & A
Q. How does the isotopic labeling in L-ARGININE:HCL (1,2-13C2) enhance metabolic pathway analysis in cell culture studies?
The dual carbon-13 labeling at positions 1 and 2 allows precise tracking of arginine’s metabolic fate using techniques like NMR or mass spectrometry. This enables quantification of urea cycle activity, nitric oxide synthesis, and protein turnover rates. Researchers should design tracer experiments with controlled isotopic enrichment (e.g., 10–20% labeling) to balance sensitivity and background noise .
Q. What experimental controls are critical when using L-ARGININE:HCL (1,2-13C2) to avoid misinterpretation of isotopic enrichment data?
Include unlabeled L-arginine controls to account for natural isotope abundance (≈1.1% 13C). Use internal standards (e.g., 15N-labeled arginine) for mass spectrometry normalization. Monitor cell viability and proliferation rates, as arginine depletion or excess can alter metabolic flux .
Q. Why is the HCl form of 13C2-labeled arginine preferred over the free base in in vitro studies?
The hydrochloride salt improves solubility in aqueous buffers (critical for cell culture media) and stabilizes the compound against degradation during long-term storage. Pre-experiment pH adjustment of media is recommended to avoid confounding effects on cellular uptake .
Advanced Research Questions
Q. How can researchers optimize synthesis protocols for L-ARGININE:HCL (1,2-13C2) to achieve >99% isotopic purity?
Advanced synthesis involves enzymatic transamination using 13C-labeled α-ketoglutarate or chemical methods like Strecker synthesis with 13C2-cyanide. Post-synthesis purification via ion-exchange chromatography and recrystallization in ethanol/HCl minimizes unlabeled contaminants. Purity must be validated using high-resolution LC-MS .
Q. What statistical approaches resolve contradictions in 13C metabolic flux data derived from L-ARGININE:HCL (1,2-13C2) tracer studies?
Employ isotopomer spectral analysis (ISA) coupled with Monte Carlo simulations to account for measurement uncertainty. Discrepancies between predicted and observed 13C enrichment often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic arginine pools). Multi-compartment modeling in software like INCA improves accuracy .
Q. How do variations in cell type or culture conditions affect the interpretation of 13C2-arginine tracer data?
Cancer cells (e.g., HeLa) often exhibit arginase-driven metabolism, while macrophages prioritize nitric oxide synthase. Standardize oxygen tension (e.g., 5% O2 for physiologically relevant conditions) and glutamine/glucose levels, as these influence arginine uptake and catabolism .
Q. What methodologies validate the absence of isotopic scrambling in L-ARGININE:HCL (1,2-13C2) during long-term incubation?
Time-course experiments with periodic LC-MS/MS analysis of positional 13C retention are essential. Compare fragmentation patterns (e.g., m/z 158 for 13C2-labeled guanidino group) to detect scrambling. Use 13C nuclear spin relaxation NMR to assess molecular stability under experimental conditions .
Data Reproducibility & Validation
Q. How can batch-to-batch variability in commercial L-ARGININE:HCL (1,2-13C2) impact experimental reproducibility?
Require suppliers to provide Certificate of Analysis (CoA) with 13C isotopic purity (>98%), residual solvent levels (e.g., <0.1% ethanol), and endotoxin testing (<0.05 EU/mg). Pre-screen batches via 1H-NMR to confirm absence of δ2H impurities, which can interfere with metabolic labeling .
Q. What are the best practices for integrating 13C2-arginine data with omics datasets (e.g., proteomics, transcriptomics)?
Align isotopic labeling timepoints with proteomic sampling to account for protein turnover lag. Use pathway enrichment tools (e.g., MetaboAnalyst) to correlate flux changes with differentially expressed genes. Normalize 13C enrichment to cell-specific arginine uptake rates measured via radiolabeled (3H) arginine co-tracing .
Technical Notes
- Key Instrumentation : High-resolution orbitrap MS (e.g., Thermo Q Exactive) for 13C isotopologue resolution; 600 MHz NMR with cryoprobes for low-abundance metabolite detection .
- Data Reporting : Follow NIH guidelines for isotopic tracer studies, including raw isotopomer distributions, cell culture conditions, and normalization methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
